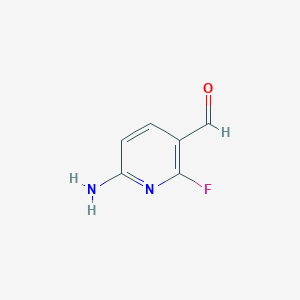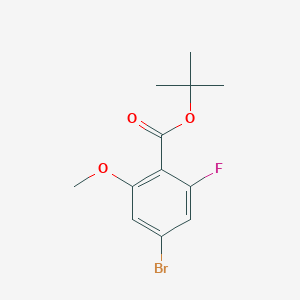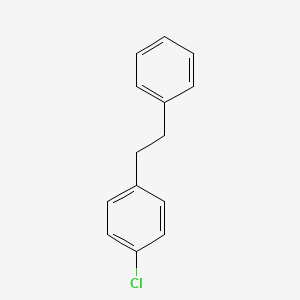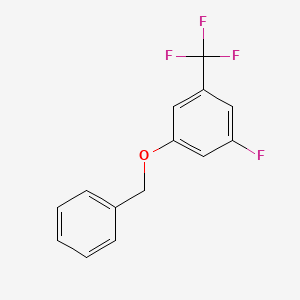
2-(2,2-Diethoxyethoxy)-4-bromo-1-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-(2,2-diethoxyethoxy)-1-methoxybenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom, two ethoxy groups, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(2,2-diethoxyethoxy)-1-methoxybenzene typically involves the bromination of a suitable precursor, followed by the introduction of ethoxy and methoxy groups. One common method is the bromination of 2-(2,2-diethoxyethoxy)-1-methoxybenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 4-bromo-2-(2,2-diethoxyethoxy)-1-methoxybenzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(2,2-diethoxyethoxy)-1-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ethoxy groups to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated or hydroxylated derivatives.
Scientific Research Applications
4-bromo-2-(2,2-diethoxyethoxy)-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-(2,2-diethoxyethoxy)-1-methoxybenzene depends on its interactions with specific molecular targets. The bromine atom and ethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The methoxy group can also affect the compound’s electronic properties, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene
- 4-bromo-2-(2,2-diethoxyethoxy)-1-chlorobenzene
- 4-bromo-2-(2,2-diethoxyethoxy)-1-nitrobenzene
Uniqueness
4-bromo-2-(2,2-diethoxyethoxy)-1-methoxybenzene is unique due to the presence of both ethoxy and methoxy groups, which impart distinct chemical properties
Properties
Molecular Formula |
C13H19BrO4 |
|---|---|
Molecular Weight |
319.19 g/mol |
IUPAC Name |
4-bromo-2-(2,2-diethoxyethoxy)-1-methoxybenzene |
InChI |
InChI=1S/C13H19BrO4/c1-4-16-13(17-5-2)9-18-12-8-10(14)6-7-11(12)15-3/h6-8,13H,4-5,9H2,1-3H3 |
InChI Key |
YQHYJYZEIPEIRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(COC1=C(C=CC(=C1)Br)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl 4-chloro-2-(dimethylamino)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B13982729.png)
![4-[(Benzylamino)methyl]phenol](/img/structure/B13982736.png)

![9-([1,1'-Biphenyl]-3-yl)-4-bromo-9H-carbazole](/img/structure/B13982739.png)


![4-Chloro-5-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13982766.png)

![2-Benzyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13982790.png)

